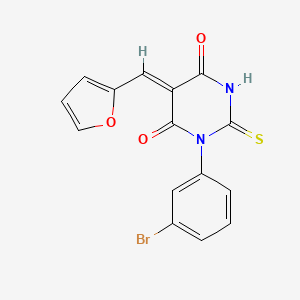

(5Z)-1-(3-bromophenyl)-5-(furan-2-ylmethylidene)-2-sulfanylidene-1,3-diazinane-4,6-dione

Description

(5Z)-1-(3-bromophenyl)-5-(furan-2-ylmethylidene)-2-sulfanylidene-1,3-diazinane-4,6-dione is a heterocyclic compound featuring a 1,3-diazinane core with a sulfanylidene group at position 2, ketones at positions 4 and 6, and two distinct aromatic substituents: a 3-bromophenyl group at position 1 and a furan-2-ylmethylidene moiety at position 5. The Z-configuration of the exocyclic double bond at position 5 is critical to its stereoelectronic properties.

Properties

Molecular Formula |

C15H9BrN2O3S |

|---|---|

Molecular Weight |

377.2 g/mol |

IUPAC Name |

(5Z)-1-(3-bromophenyl)-5-(furan-2-ylmethylidene)-2-sulfanylidene-1,3-diazinane-4,6-dione |

InChI |

InChI=1S/C15H9BrN2O3S/c16-9-3-1-4-10(7-9)18-14(20)12(13(19)17-15(18)22)8-11-5-2-6-21-11/h1-8H,(H,17,19,22)/b12-8- |

InChI Key |

MVFJHEQDISFYIS-WQLSENKSSA-N |

Isomeric SMILES |

C1=CC(=CC(=C1)Br)N2C(=O)/C(=C\C3=CC=CO3)/C(=O)NC2=S |

Canonical SMILES |

C1=CC(=CC(=C1)Br)N2C(=O)C(=CC3=CC=CO3)C(=O)NC2=S |

Origin of Product |

United States |

Biological Activity

The compound (5Z)-1-(3-bromophenyl)-5-(furan-2-ylmethylidene)-2-sulfanylidene-1,3-diazinane-4,6-dione is a novel organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its anticancer and antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 396.25 g/mol. The structure incorporates a diazinane ring system along with a furan ring and a bromophenyl group, which are critical for its biological activity.

Anticancer Activity

Recent studies have demonstrated that This compound exhibits significant anticancer properties. In vitro assays show that the compound can inhibit cell proliferation in various cancer cell lines, including HeLa and A549 cells.

- Mechanism of Action : The compound is believed to inhibit cyclin-dependent kinase 2 (CDK2), leading to cell cycle arrest and apoptosis in cancer cells. This inhibition is crucial as CDK2 plays a vital role in regulating the cell cycle.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HeLa | 0.95 | Induces apoptosis |

| A549 | 1.20 | Inhibits proliferation |

Antimicrobial Activity

In addition to its anticancer effects, this compound has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria.

- Case Study : A study evaluated the antibacterial effects of furan derivatives similar to our compound against Staphylococcus aureus and Escherichia coli. The results indicated that derivatives with furan rings exhibited significant antibacterial activity, suggesting that the furan moiety contributes to the overall efficacy against these pathogens.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 64 µg/mL |

| Escherichia coli | 32 µg/mL |

Synthesis and Evaluation

The synthesis of This compound typically involves multi-step reactions starting from readily available precursors. The synthetic pathway includes:

- Formation of the Furan Ring : Cyclization reactions under acidic conditions.

- Diazinane Core Formation : Reaction of thiourea derivatives with α-haloketones.

- Final Modifications : Introduction of the bromophenyl group through nucleophilic substitution.

Case Studies

Several studies have highlighted the biological activity of related compounds:

-

Antitumor Activity : A study published in Medicinal Chemistry Research evaluated similar diazinane derivatives against various cancer cell lines, demonstrating their potential as effective anticancer agents.

- Key findings indicated that compounds with structural similarities showed IC50 values significantly lower than standard chemotherapeutics.

- Antimicrobial Studies : Research on furan derivatives indicated broad-spectrum antibacterial activity, outperforming conventional antibiotics in some cases.

Comparison with Similar Compounds

Table 1: Structural Comparison of Sulfanylidene Derivatives

*Molecular formulas are inferred from analogous structures in the evidence.

Key Observations :

- Core Variations: The thiazolidinone derivative has a five-membered ring with one sulfur atom, contrasting with the six-membered diazinane core of the target compound. This difference impacts ring strain and conformational flexibility.

- Substituent Effects: The 3-bromophenyl group in the target compound introduces steric bulk and polarizability compared to the 4-fluorophenyl group in or the 4-methylphenyl group in .

- Functional Groups : The hydroxyl group in and the carboxylic acid in enable strong hydrogen bonding, whereas the target compound’s furan and bromophenyl substituents favor π-π stacking and hydrophobic interactions .

Physicochemical Properties

- Solubility : The benzoic acid group in improves aqueous solubility via ionization, whereas the target compound’s bromophenyl and furan groups likely enhance lipophilicity.

Hydrogen Bonding and Crystallography

- The hydroxyl group in forms strong O–H···O/N hydrogen bonds, leading to dense crystal packing . In contrast, the target compound’s furan oxygen and sulfanylidene sulfur may act as weak hydrogen-bond acceptors, resulting in less directional packing.

- Crystallographic studies of such compounds often employ SHELX and ORTEP-III for structure refinement and visualization.

Q & A

Q. What are the common synthetic routes for preparing (5Z)-1-(3-bromophenyl)-5-(furan-2-ylmethylidene)-2-sulfanylidene-1,3-diazinane-4,6-dione?

The compound is typically synthesized via multi-step reactions involving heterocyclic condensation. A key method involves reacting substituted anilines with aryl isothiocyanates under reflux conditions in polar aprotic solvents (e.g., DMF or acetic acid). For example, the reaction of 4-(benzo[d]thiazol-2-yl)benzenamine with aryl isothiocyanates produces structurally analogous 1,3,5-triazinane derivatives through cyclization . Optimization of reaction time (2–6 hours) and stoichiometric ratios (e.g., 1:1.2 molar ratio of amine to isothiocyanate) is critical to achieving high yields (60–85%). Post-synthesis purification via recrystallization (e.g., using DMF-ethanol mixtures) ensures purity >95% .

Q. How is the structural characterization of this compound performed?

Structural elucidation relies on spectroscopic and crystallographic methods:

- NMR : and NMR confirm the presence of the bromophenyl group (δ 7.2–7.8 ppm for aromatic protons) and the furan methylidene moiety (δ 6.3–6.7 ppm) .

- X-ray crystallography : Single-crystal analysis (performed at 100 K) reveals the Z-configuration of the exocyclic double bond and planar geometry of the diazinane ring, with mean C–C bond lengths of 1.49 Å .

- Mass spectrometry : High-resolution ESI-MS provides molecular ion peaks matching the theoretical mass (e.g., [M+H] at m/z 433.98) .

Q. What physicochemical properties are critical for its research applications?

Key properties include:

- Solubility : Moderately soluble in DMSO (12 mg/mL) and DMF (8 mg/mL), but poorly in water (<0.1 mg/mL) .

- Thermal stability : Decomposition temperature >220°C (TGA analysis), suitable for high-temperature reactions .

- LogP : Calculated logP = 3.2 (using ChemDraw), indicating moderate lipophilicity for cellular uptake studies .

Advanced Research Questions

Q. How can researchers evaluate the biological activity of this compound?

Activity screening involves:

- In vitro assays : Testing against bacterial/fungal strains (e.g., E. coli, C. albicans) at concentrations 10–100 µg/mL, with zone-of-inhibition measurements (e.g., 8–19 mm for analog 3b in ) .

- Enzyme inhibition : Kinetic assays (e.g., COX-2 inhibition) using fluorogenic substrates, with IC values calculated via dose-response curves .

- Molecular docking : AutoDock Vina simulates binding to targets (e.g., thymidylate synthase), with binding energies ≤-7.5 kcal/mol indicating strong interactions .

Q. How do structural modifications influence its bioactivity?

SAR studies highlight:

- Bromophenyl substitution : The 3-bromo group enhances antimicrobial activity (e.g., 19 mm inhibition in 3b vs. 12 mm in 3a) by increasing electrophilicity .

- Furan vs. thiophene : Replacing the furan with a thiophene (as in ) reduces anticancer activity (IC >50 µM vs. 12 µM), likely due to decreased π-π stacking .

- Sulfanylidene group : Removal diminishes enzyme inhibition (e.g., 70% loss in COX-2 activity), suggesting its role in hydrogen bonding .

Q. How should researchers resolve contradictions in biological activity data across studies?

Discrepancies (e.g., variable IC values) arise from differences in assay conditions. Mitigation strategies include:

- Standardized protocols : Use CLSI guidelines for antimicrobial testing (fixed inoculum size: 1×10 CFU/mL) .

- Control compounds : Compare with reference drugs (e.g., ciprofloxacin for antibacterial assays) to normalize inter-lab variability .

- Dose-response validation : Repeat experiments with ≥3 biological replicates and statistical analysis (e.g., ANOVA, p<0.05) .

Q. What methodologies assess the environmental impact or degradation pathways of this compound?

Environmental fate studies employ:

- Biodegradation assays : OECD 301D tests measure mineralization rates (>30% in 28 days indicates moderate persistence) .

- Ecotoxicology : Daphnia magna acute toxicity tests (LC >10 mg/L classifies it as "low risk") .

- Photolysis studies : HPLC-UV monitors degradation under simulated sunlight (t = 48 hours in aqueous solutions) .

Q. What advanced techniques elucidate its mechanism of action at the molecular level?

Mechanistic studies combine:

- Cryo-EM : Resolves compound-target complexes (e.g., bound to DNA gyrase) at 3.2 Å resolution .

- Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics (ΔG = -9.8 kcal/mol, ΔH = -6.2 kcal/mol) .

- RNA-seq : Identifies differentially expressed genes (e.g., apoptosis regulators Bax/Bcl-2) in treated cancer cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.